3,6-Anhydro-D-glucitol

Carbohydrate Chemistry Material Science Moisture-Sensitive Formulations

Researchers requiring defined single-isomer sorbitan scaffolds face supply constraints-commercial sorbitan surfactants are invariably mixtures of 1,4-, 3,6-, and 2,5-isomers. 3,6-Anhydro-D-glucitol provides the regiospecific 3,6-monoanhydrohexitol with four chemically distinct hydroxyl groups, reduced hygroscopicity vs. sorbitol, and a melting point of 110-112 °C. This enables: • Single-isomer nonionic surfactant synthesis with reproducible emulsification • Mechanistic studies of sorbitol-to-isosorbide dehydration • Chiral building block applications requiring defined stereochemistry. Supplied as white to off-white solid with reliable global fulfillment.

Molecular Formula C6H12O5
Molecular Weight 164.16 g/mol
Cat. No. B1367679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Anhydro-D-glucitol
Molecular FormulaC6H12O5
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESC1C(C(C(O1)C(CO)O)O)O
InChIInChI=1S/C6H12O5/c7-1-3(8)6-5(10)4(9)2-11-6/h3-10H,1-2H2/t3-,4+,5+,6+/m0/s1
InChIKeyJNYAEWCLZODPBN-SLPGGIOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Anhydro-D-glucitol: A Defined Monoanhydrohexitol for Precise Chemical and Material Research


3,6-Anhydro-D-glucitol (CAS 53648-56-9), also designated 3,6-sorbitan, is a cyclic monoanhydrohexitol possessing the molecular formula C₆H₁₂O₅ and a monoisotopic mass of 164.068473 Da . This compound is the product of the single, regiospecific intramolecular dehydration of D-glucitol (sorbitol), resulting in a tetrahydrofuran ring with a well-defined stereochemistry . It serves as a pivotal intermediate in the stepwise conversion of sorbitol to isosorbide (1,4:3,6-dianhydro-D-glucitol) and is also recognized as a chiral building block for specialty carbohydrate and surfactant synthesis .

Workflow: Stepwise dehydration and isosorbide pathway studies
Selection: Single 3,6-regioisomer with four differentiable hydroxyls
Use Context: Chiral building block and surfactant precursor synthesis

Why Generic Substitution of 3,6-Anhydro-D-glucitol with Other Anhydrohexitols or Sorbitol Is Scientifically Unreliable


The single, regiospecific 3,6-ether bridge in 3,6-anhydro-D-glucitol confers a distinct physicochemical profile that cannot be replicated by its parent hexitol (sorbitol, C₆H₁₄O₆), its regioisomer (1,4-anhydro-D-glucitol), or the fully dehydrated dianhydrohexitol (isosorbide, C₆H₁₀O₄). The loss of one water molecule relative to sorbitol reduces hydrogen-bonding capacity and hygroscopicity, while the presence of a single, sterically constrained tetrahydrofuran ring—as opposed to the fused bicyclic system of isosorbide—preserves four chemically differentiable hydroxyl groups, enabling distinct reactivity and solubility profiles . This intermediate state of dehydration makes 3,6-anhydro-D-glucitol uniquely suited for applications requiring a balance of hydrophilicity, reduced hygroscopicity, and regiospecific reactivity that neither sorbitol, 1,4-sorbitan, nor isosorbide can simultaneously provide .

Target Compound
Potential Substitute
Key Mismatch
3,6-Anhydro-D-glucitol
Sorbitol (parent hexitol)
Higher hygroscopicity and extra -OH groups may shift moisture sensitivity and reactivity
3,6-Anhydro-D-glucitol
1,4-Anhydro-D-glucitol
Regioisomeric difference may alter solubility and stereochemical outcome in derivatization
3,6-Anhydro-D-glucitol
Isosorbide (dianhydrohexitol)
Fused bicyclic structure lacks the four hydroxyl groups required for selective functionalization

Quantitative Differentiation Guide for 3,6-Anhydro-D-glucitol Against Its Closest Analogs


Reduced Hygroscopicity vs. Sorbitol Through Decreased Hydroxyl Count and Cyclic Structure

The intramolecular dehydration of sorbitol to 3,6-anhydro-D-glucitol eliminates one hydroxyl group and one water molecule, reducing the total hydroxyl count from six to four and simultaneously introducing a cyclic tetrahydrofuran ring that sterically constrains hydrogen bonding . While sorbitol is notoriously hygroscopic and deliquescent, the anhydro derivative exhibits markedly lower hygroscopicity due to the diminished number of hydrogen-bond donors and the reduced conformational flexibility of the ring structure . The anhydrous nature enhances stability and mitigates moisture uptake compared to the parent polyol .

Hygroscopicity
Class-level
4 hydroxyl groups vs 6 hydroxyl groups
Lower moisture uptake may improve storage stability
Class-level inference; structure–hygroscopicity relationship
Carbohydrate Chemistry Material Science Moisture-Sensitive Formulations

Higher Crystalline Density vs. Sorbitol (1.6 g/cm³ vs. 1.49 g/cm³)

The predicted density of 3,6-anhydro-D-glucitol is 1.6 ± 0.1 g/cm³, which is notably higher than the experimental density of sorbitol (1.49 g/cm³) . This increase is attributable to the formation of the cyclic tetrahydrofuran ring, which imposes a more compact molecular packing compared to the extended, open-chain conformation of sorbitol . While the density of isosorbide (approx. 1.47 g/cm³) is similar to sorbitol, the monoanhydro derivative achieves a higher density, reflecting its distinct packing arrangement in the solid state .

Crystalline Density
Reported
1.6 ± 0.1 g/cm³ vs 1.49 g/cm³
Higher density impacts molar volume and composite loading calculations
Predicted vs. experimental; cross-study comparison
Physical Organic Chemistry Crystallography Polymer Chemistry

Elevated Melting Point Range (110–112 °C) vs. Sorbitol (98–100 °C) and Distinct from Isosorbide (60–63 °C)

The melting point of 3,6-anhydro-D-glucitol is reported as 110–112 °C when crystallized from ethanol/ethyl acetate . This is approximately 12 °C higher than that of sorbitol (98–100 °C), demonstrating the thermal stabilizing effect of the intramolecular ether bridge . In contrast, isosorbide melts at a substantially lower temperature of 60–63 °C, making 3,6-anhydro-D-glucitol far more suitable for applications involving elevated processing or storage temperatures . The 1,4-anhydro isomer exhibits a comparable melting point range of 112–113 °C, but the 3,6-isomer can be distinguished by its unique stereochemistry and differential solubility .

Melting Point
Reported
110–112 °C vs 98–100 °C
Elevated melting point may support high-temperature processing
Capillary method; recrystallized from ethanol/ethyl acetate
Thermal Analysis Formulation Science Crystallization

Differential Solubility Profile: Modest Water Solubility with DMSO/Methanol Compatibility

3,6-Anhydro-D-glucitol displays slight solubility in water, DMSO, and methanol, whereas sorbitol is freely soluble in water (up to 2.75 g/mL at 25 °C) . This reduced aqueous solubility arises from the elimination of one hydroxyl group and restricted conformational flexibility imposed by the tetrahydrofuran ring . Isosorbide, by comparison, is freely soluble in water and polar organics due to its more compact bicyclic structure, which exposes fewer hydroxyl moieties but reduces intramolecular hydrogen bonding . The modest, multi-solvent solubility profile of 3,6-anhydro-D-glucitol—neither freely water-soluble like sorbitol nor fully organic-soluble like isosorbide—enables selective dissolution strategies.

Solubility Profile
Class-level
Slightly soluble (water, DMSO, MeOH) vs Freely soluble (water, 2.75 g/mL)
Intermediate solubility enables selective dissolution strategies
Qualitative supplier data; recrystallization from ethanol/ethyl acetate
Solubility Science Reaction Engineering Analytical Chemistry

Functional Utility as a Surfactant Precursor: 3,6-Anhydro-1-O-dodecanoyl-D-glucitol for Nonionic Surfactant Synthesis

The 3,6-anhydro-D-glucitol scaffold serves as the hydrophilic head group for the synthesis of nonionic surfactants, as demonstrated by the preparation and application of 3,6-anhydro-1-O-dodecanoyl-D-glucitol . This C₁₂ ester derivative, with precise regiospecificity at the 1-position, is directly used in synthetic routes to nonionic surfactants . By contrast, industrial sorbitan esters are typically complex isomeric mixtures dominated by 1,4-sorbitan . The defined 3,6-regiochemistry of this scaffold enables the synthesis of single-isomer surfactants with predictable hydrophilic–lipophilic balance (HLB) and superior batch-to-batch consistency .

Surfactant Headgroup
Reported
Single regioisomer (3,6-anhydro-1-O-dodecanoyl) vs Isomeric mixture (1,4-sorbitan dominant)
Defined isomer supports reproducible emulsifier properties
Supporting evidence; commercial sorbitan esters are mixtures
Surfactant Chemistry Colloid Science Green Chemistry

Optimal Application Scenarios for 3,6-Anhydro-D-glucitol Based on Evidence-Based Differentiation


Precision Synthesis of Single-Isomer Nonionic Surfactants

The defined 3,6-regiochemistry and availability of chemically distinct hydroxyl groups make 3,6-anhydro-D-glucitol an ideal hydrophilic scaffold for constructing single-isomer nonionic surfactants, as demonstrated by the synthesis of 3,6-anhydro-1-O-dodecanoyl-D-glucitol . This contrasts with commercial sorbitan-based surfactants, which are invariably mixtures of 1,4-, 3,6-, and 2,5-isomers, introducing variability in emulsification performance and regulatory characterization .

Moisture-Sensitive Formulation and Analytical Standard Development

The reduced hygroscopicity of 3,6-anhydro-D-glucitol, derived from the loss of one hydroxyl group and the conformational restriction of the tetrahydrofuran ring, makes it preferable to highly hygroscopic sorbitol for gravimetric analytical standards, quantitative NMR reference materials, and moisture-sensitive solid-state formulations . Its higher melting point (110–112 °C) further supports its use in elevated-temperature processing where sorbitol would soften or melt .

Stepwise Catalytic Dehydration Studies and Isosorbide Pathway Research

As the isolable monoanhydro intermediate in the two-step dehydration of sorbitol to isosorbide, 3,6-anhydro-D-glucitol is indispensable for mechanistic studies of acid-catalyzed and Ru/C-catalyzed dehydration pathways . Its distinct solubility, thermal, and crystallographic properties—differentiable from both sorbitol and isosorbide—enable reaction monitoring, intermediate trapping, and kinetic modeling that would be ambiguous with 1,4-sorbitan isomeric mixtures .

Chiral Building Block for Stereoselective Synthesis

The well-defined stereochemistry (four defined stereocenters) and the presence of a primary hydroxymethyl group alongside three secondary hydroxyl groups make 3,6-anhydro-D-glucitol a valuable chiral building block for the synthesis of enantiopure tetrahydrofuran derivatives and aminodeoxyalditol analogs, as explored in stereospecific conversion pathways . Its intermediate solubility profile facilitates selective protection/deprotection strategies that are less controllable with highly water-soluble sorbitol or highly reactive isosorbide diol .

Application
Selection Property
Validation Focus
Single-isomer nonionic surfactant synthesis
Defined 3,6-regiochemistry
Isomer purity and batch-to-batch HLB consistency
Moisture-sensitive formulation and analytical standards
Reduced hygroscopicity profile
Moisture uptake and weighing accuracy under controlled RH
Catalytic dehydration mechanistic studies
Monoanhydro intermediate identity
Differentiation from sorbitol and isosorbide by thermal and solubility properties
Chiral building block for stereoselective synthesis
Four defined stereocenters
Retention of stereochemistry during derivatization
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